![molecular formula C15H24Cl2N2 B1440717 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1220021-34-0](/img/structure/B1440717.png)
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride” is a solid with a molecular weight of 306.70 .
Scientific Research Applications
Drug Design and Development
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . This compound can be used in the synthesis of various biologically active molecules, particularly in the development of new therapeutic agents. Its role in drug design is significant due to the piperidine moiety’s presence in many drugs, contributing to their pharmacological activity.
Synthesis of Piperidine Derivatives
The compound serves as a starting material for the synthesis of a wide range of piperidine derivatives. These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Such derivatives are essential for creating compounds with potential pharmacological properties, making this compound valuable in synthetic organic chemistry.
Biological Activity Studies
Piperidine derivatives exhibit a broad spectrum of biological activities. As such, 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can be used in the biological evaluation of potential drugs. It can help in understanding the structure-activity relationship (SAR) of new compounds, which is crucial for optimizing their therapeutic efficacy .
Reference Standard for Pharmaceutical Testing
This compound can act as a reference standard in pharmaceutical testing. High-quality reference standards are vital for ensuring accurate results in various analytical procedures, such as chromatography and mass spectrometry, which are used to identify and quantify pharmaceuticals .
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, Dipeptidyl Peptidase-4 (DPP4) inhibitors, which include piperidine derivatives, work by inhibiting the DPP4 enzyme, thereby increasing the levels of incretin hormones in the body and helping to control blood glucose levels .
Safety and Hazards
The safety and hazards associated with a specific compound depend on its properties and intended use. For example, the Material Safety Data Sheet (MSDS) for “1-(3-Piperidinylmethyl)-piperidine dihydrochloride” would provide detailed information about its potential hazards, safe handling procedures, and emergency response measures .
Future Directions
properties
IUPAC Name |
1-(piperidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13;;/h1-2,6,8,13,16H,3-5,7,9-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOSHVKVANXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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